4-Phenyl-1H-indole-7-carboxamide
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Overview
Description
4-Phenyl-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound consists of an indole core with a phenyl group at the 4-position and a carboxamide group at the 7-position, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1H-indole-7-carboxamide is the brain-type glycogen phosphorylase (PYGB) . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production .
Mode of Action
This compound interacts with its target, PYGB, by binding to it . This binding inhibits the activity of PYGB, thereby affecting the process of glycogenolysis . The compound’s interaction with PYGB leads to changes in cellular energy metabolism .
Biochemical Pathways
The inhibition of PYGB by this compound affects the glycogenolysis pathway . This results in a decrease in the production of glucose-1-phosphate from glycogen, leading to changes in cellular energy metabolism . The downstream effects of this include a reduction in the degree of extracellular acidification and an improvement in metabolic acidosis .
Pharmacokinetics
The compound’s ability to interact with pygb suggests that it has sufficient bioavailability to reach its target in the brain .
Result of Action
The result of this compound’s action is a protective effect against hypoxic-ischemic brain injury . By inhibiting PYGB and affecting glucose metabolism, the compound can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Biochemical Analysis
Biochemical Properties
4-Phenyl-1H-indole-7-carboxamide, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential in developing new useful derivatives . These interactions can influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, including this compound, play a crucial role in cell biology . They have been found to have therapeutic effects on cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the regulation of glucose metabolism .
Preparation Methods
The synthesis of 4-Phenyl-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The carboxamide group can then be introduced through subsequent functionalization reactions.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. . Additionally, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
4-Phenyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines, which can be further functionalized.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dimethylformamide, and elevated temperatures. Major products formed from these reactions include substituted indoles, oxindoles, and amines.
Scientific Research Applications
4-Phenyl-1H-indole-7-carboxamide has garnered interest in various scientific research fields due to its potential biological activities. In chemistry , it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology , it is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents .
In medicine , derivatives of this compound have shown promise as antiviral, anticancer, and anti-inflammatory agents . The compound’s ability to bind to multiple receptors with high affinity makes it a valuable scaffold for drug discovery. In the industry , it is used in the development of dyes, pigments, and other functional materials .
Comparison with Similar Compounds
4-Phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity . The presence of the phenyl group at the 4-position and the carboxamide group at the 7-position allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-phenyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGHLHGFWFBRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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